molecular formula C9H6BrNO3 B14603078 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene CAS No. 58811-50-0

1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene

Cat. No.: B14603078
CAS No.: 58811-50-0
M. Wt: 256.05 g/mol
InChI Key: HRXOXVUFOLXWTB-UHFFFAOYSA-N
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Description

1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene is an organic compound that features a bromopropynyl group attached to a nitrobenzene ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 3-bromoprop-1-yne in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reducing the nitro group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Reduction: The major product is 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-aminobenzene.

    Oxidation: Products vary depending on the specific oxidizing agent and conditions used.

Scientific Research Applications

1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene depends on the specific application and reaction it is involved in. Generally, the bromopropynyl group can act as an electrophile, participating in nucleophilic substitution reactions. The nitro group can undergo reduction to form an amine, which can further react with other compounds. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

Similar Compounds

    Propargyl bromide: Similar in structure but lacks the nitrobenzene ring.

    1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but without the nitro group.

    3-Bromo-1-(trimethylsilyl)-1-propyne: Contains a trimethylsilyl group instead of the nitrobenzene ring.

Uniqueness

1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene is unique due to the presence of both the bromopropynyl and nitrobenzene groups, which allow it to participate in a wider range of chemical reactions and applications compared to its similar compounds.

Properties

CAS No.

58811-50-0

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

1-(3-bromoprop-2-ynoxy)-4-nitrobenzene

InChI

InChI=1S/C9H6BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,7H2

InChI Key

HRXOXVUFOLXWTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC#CBr

Origin of Product

United States

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